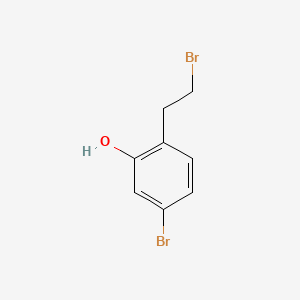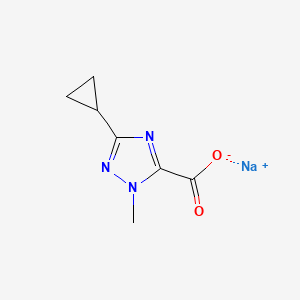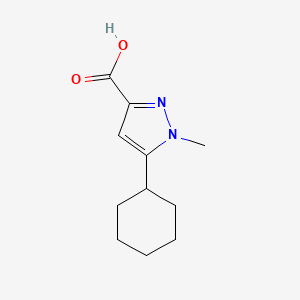amine](/img/structure/B13515310.png)
[1-(2-Bromo-5-fluorophenyl)ethylidene](methoxy)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-5-fluorophenyl)ethylideneamine: is an organic compound with the molecular formula C9H9BrFNO It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and fluorine atoms, and the ethylidene group is bonded to a methoxyamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-fluorophenyl)ethylideneamine typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine substituents at the 2 and 5 positions, respectively.
Formation of Ethylidene Group: The ethylidene group is introduced through a reaction with an appropriate aldehyde or ketone.
Methoxyamine Addition: Finally, the methoxyamine group is added to the ethylidene group through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylidene group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogens.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted phenylethylamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine:
- Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-5-fluorophenyl)ethylideneamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
- 1-(2-Fluorophenyl)ethylideneamine
- 1-(2-Bromo-4-fluorophenyl)ethylideneamine
- 1-(2-Chloro-5-fluorophenyl)ethylideneamine
Uniqueness:
- The combination of bromine and fluorine substituents provides unique electronic and steric properties.
- The methoxyamine group enhances its reactivity and potential for further functionalization.
Conclusion
1-(2-Bromo-5-fluorophenyl)ethylideneamine is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical structure allows for diverse reactivity and applications, making it a valuable compound for further study and development.
Propiedades
Fórmula molecular |
C9H9BrFNO |
|---|---|
Peso molecular |
246.08 g/mol |
Nombre IUPAC |
(E)-1-(2-bromo-5-fluorophenyl)-N-methoxyethanimine |
InChI |
InChI=1S/C9H9BrFNO/c1-6(12-13-2)8-5-7(11)3-4-9(8)10/h3-5H,1-2H3/b12-6+ |
Clave InChI |
JPGJCVXPTNLKTC-WUXMJOGZSA-N |
SMILES isomérico |
C/C(=N\OC)/C1=C(C=CC(=C1)F)Br |
SMILES canónico |
CC(=NOC)C1=C(C=CC(=C1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate](/img/structure/B13515232.png)
![methyl2-[3-(dimethylamino)-N-methylpropanamido]acetate](/img/structure/B13515233.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide dihydrochloride](/img/structure/B13515248.png)
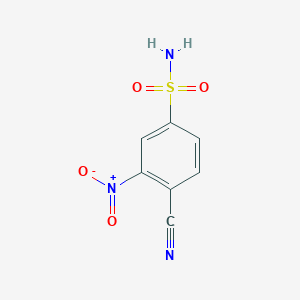
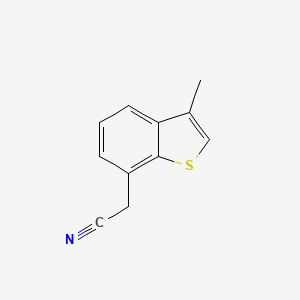
![N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide](/img/structure/B13515270.png)
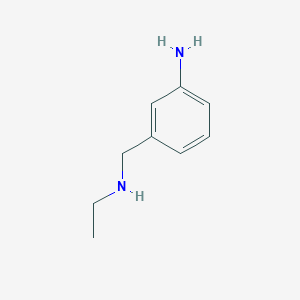
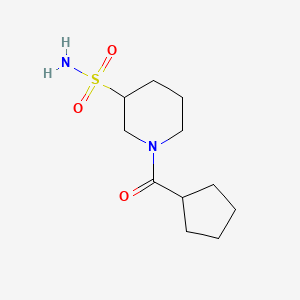
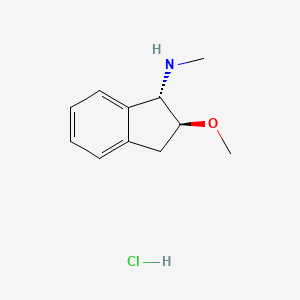
![4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid](/img/structure/B13515290.png)
![1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13515298.png)
